2-hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-Hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a pyridin-2-ylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with pyridin-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-Hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridin-2-ylmethyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide: Contains a methyl group on the pyridine ring, which can influence its binding properties and pharmacokinetics.
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar to the previous compound but with the methyl group at a different position on the pyridine ring, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-7-12(13(10)17)14(18)16-9-11-6-2-3-8-15-11/h2-8,17H,9H2,1H3,(H,16,18) |
InChI Key |
NWUBWLGSLDVIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=N2)O |
Origin of Product |
United States |
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